4-BUTOXY-N-[3-(4-BUTOXYBENZAMIDO)NAPHTHALEN-2-YL]BENZAMIDE
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Overview
Description
4-BUTOXY-N-[3-(4-BUTOXYBENZAMIDO)NAPHTHALEN-2-YL]BENZAMIDE is a complex organic compound belonging to the benzamide family. Benzamides are known for their diverse applications in medicinal chemistry, material science, and industrial processes. This particular compound is characterized by its unique structure, which includes butoxy groups and naphthalenyl moieties, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BUTOXY-N-[3-(4-BUTOXYBENZAMIDO)NAPHTHALEN-2-YL]BENZAMIDE typically involves the condensation of benzoic acids with amines. One efficient method reported involves the use of diatomite earth@IL/ZrCl4 as a catalyst under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, high yield, and mild reaction conditions. The reaction is performed at room temperature, making it suitable for large-scale industrial production.
Industrial Production Methods
In industrial settings, the production of benzamides often employs high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts and ultrasonic irradiation has been shown to enhance the efficiency and yield of the process . These methods are scalable and can be adapted for the mass production of this compound.
Chemical Reactions Analysis
Types of Reactions
4-BUTOXY-N-[3-(4-BUTOXYBENZAMIDO)NAPHTHALEN-2-YL]BENZAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the butoxy groups, using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
4-BUTOXY-N-[3-(4-BUTOXYBENZAMIDO)NAPHTHALEN-2-YL]BENZAMIDE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antibacterial and antioxidant agent.
Industry: Utilized in the production of polymers, plastics, and other industrial materials.
Mechanism of Action
The mechanism of action of 4-BUTOXY-N-[3-(4-BUTOXYBENZAMIDO)NAPHTHALEN-2-YL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its observed biological effects. For instance, its antibacterial activity is attributed to its ability to disrupt bacterial cell walls and inhibit essential bacterial enzymes .
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethoxybenzamides: Known for their antioxidant and antibacterial activities.
3-Acetoxy-2-Methylbenzamides: Exhibits similar biological activities and is used in various medicinal applications.
Uniqueness
4-BUTOXY-N-[3-(4-BUTOXYBENZAMIDO)NAPHTHALEN-2-YL]BENZAMIDE stands out due to its unique structural features, such as the presence of butoxy groups and naphthalenyl moieties. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-butoxy-N-[3-[(4-butoxybenzoyl)amino]naphthalen-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H34N2O4/c1-3-5-19-37-27-15-11-23(12-16-27)31(35)33-29-21-25-9-7-8-10-26(25)22-30(29)34-32(36)24-13-17-28(18-14-24)38-20-6-4-2/h7-18,21-22H,3-6,19-20H2,1-2H3,(H,33,35)(H,34,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQWNMFIJOXNSHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC3=CC=CC=C3C=C2NC(=O)C4=CC=C(C=C4)OCCCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H34N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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